Cas no 63033-82-9 (Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro-)
63033-82-9 structure
Product Name:Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro-
CAS No:63033-82-9
MF:C12H7FN4O6
MW:322.205585718155
CID:1645172
Update Time:2024-09-12
Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro-
- N-(2-FLUOROPHENYL)PICRYLAMINE
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- Inchi: 1S/C12H7FN4O6/c13-8-3-1-2-4-9(8)14-12-10(16(20)21)5-7(15(18)19)6-11(12)17(22)23/h1-6,14H
- InChI Key: ICPWCBARTQWDKC-UHFFFAOYSA-N
- SMILES: C1(NC2=CC=CC=C2F)=C([N+]([O-])=O)C=C([N+]([O-])=O)C=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 322.03501
- Monoisotopic Mass: 322.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 23
- Rotatable Bond Count: 2
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
Experimental Properties
- Density: 1.650±0.06 g/cm3(Predicted)
- Boiling Point: 399.6±42.0 °C(Predicted)
- PSA: 141.45
- pka: -10.31±0.40(Predicted)
Benzenamine, N-(2-fluorophenyl)-2,4,6-trinitro- Related Literature
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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